molecular formula C11H12ClN3O2 B12924681 N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide CAS No. 89645-90-9

N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12924681
CAS No.: 89645-90-9
M. Wt: 253.68 g/mol
InChI Key: FMTQTOSHZPLCJI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the imidazolidine ring, which also contains a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chloroaniline with 5-methyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Nucleophiles such as hydroxylamine, alkoxides, or amines, typically under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

89645-90-9

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C11H12ClN3O2/c1-7-6-13-10(16)15(7)11(17)14-9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3,(H,13,16)(H,14,17)

InChI Key

FMTQTOSHZPLCJI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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